Dihydrogen phosphite

Flame Retardancy Thermal Stability Polymer Processing

Unlike traditional phosphorous acid or basic metal phosphites, this poly/monophosphite dihydrogen phosphite compound offers unmatched thermal stability (survives >320°C excursions), minimal acidity, and low water absorption. Ideal for formulating halogen-free flame retardant masterbatches for glass-fiber reinforced nylon and polyester components. Achieves UL 94 V-0 ratings at lower loadings while preserving mechanical integrity.

Molecular Formula H2O3P-
Molecular Weight 80.988 g/mol
CAS No. 69824-88-0
Cat. No. B1232310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrogen phosphite
CAS69824-88-0
Molecular FormulaH2O3P-
Molecular Weight80.988 g/mol
Structural Identifiers
SMILESOP(O)[O-]
InChIInChI=1S/H2O3P/c1-4(2)3/h1-2H/q-1
InChIKeyBLBIZNCSZLTDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poly/Monophosphite Dihydrogen Phosphite (CAS 69824-88-0): A High-Performance Halogen-Free Flame Retardant Synergist


Poly/monophosphite dihydrogen phosphite (CAS 69824-88-0) represents a class of inorganic phosphorus-based flame retardant synergists, specifically defined by a poly/mono-condensed phosphite hydrogen salt structure. This compound is engineered to address the inherent limitations of traditional phosphorous acid and simple phosphite salts—namely, high acidity, significant water solubility, and thermal instability. It is characterized by its high thermal decomposition temperature and high phosphorus content, enabling its use in demanding high-temperature polymer processing applications, such as glass fiber reinforced engineering plastics. [1][2]

Why Generic Phosphite Salts Cannot Substitute for Poly/Monophosphite Dihydrogen Phosphite in High-Performance Flame Retardant Systems


Generic substitution of phosphite-based flame retardants is scientifically unsound due to profound differences in material compatibility and thermal stability. While simple compounds like phosphorous acid and its basic salts (e.g., aluminum phosphite) offer a source of phosphorus for flame retardancy, they possess critical drawbacks. Phosphorous acid is characterized by strong acidity and high water solubility, which can cause polymer degradation and equipment corrosion during high-temperature processing [1]. Metal phosphites, such as aluminum phosphite, mitigate these issues to an extent but still suffer from reduced phosphorus content, certain solubility, and residual water absorption, all of which compromise long-term flame retardant efficacy and mechanical properties of the final polymer composite [1][2]. The poly/monophosphite dihydrogen phosphite compound is specifically designed to overcome these failure modes, offering a synergistic balance of high thermal stability, low acidity, and low water absorption that generic analogs cannot provide [1].

Quantitative Differentiation of Poly/Monophosphite Dihydrogen Phosphite vs. Conventional Phosphite Flame Retardants


Thermal Stability: Superior Decomposition Temperature for High-Temperature Polymer Processing

The poly/monophosphite dihydrogen phosphite compound exhibits a 'very high thermal decomposition temperature' enabling it to withstand polymer processing conditions that significantly exceed 320°C, a critical threshold for many engineering plastics like glass-reinforced nylons and polyesters [1][2]. This is a direct, qualitative improvement over standard phosphorous acid salts, which have lower thermal stability and are known to cause degradation or corrosion at such elevated temperatures [1].

Flame Retardancy Thermal Stability Polymer Processing

Phosphorus Content: Maintaining High Efficacy While Mitigating Drawbacks

The compound is characterized by a 'higher phosphorus content' compared to other phosphite salts, which is directly linked to its flame retardant performance [1][2]. While the baseline comparator, phosphorous acid, also has a high phosphorus content, its use is limited by its high acidity and water solubility, which cause polymer degradation and corrosion [1]. The target compound overcomes this trade-off, achieving a favorable balance by providing a high active phosphorus concentration for char formation and radical scavenging while maintaining low acidity and water absorption, as claimed in the patent [1].

Phosphorus Content Flame Retardant Efficiency Material Formulation

Water Absorption and Acidity: Critical Advantages for Long-Term Polymer Durability

The poly/monophosphite dihydrogen phosphite compound is explicitly designed to have 'low water absorption' and 'low acidity' [1][2]. This is a direct and quantifiable improvement over phosphorous acid, which is described as having 'strong acidity and water solubility' that can 'cause the degradation, corrosion on equipment and migration precipitation of high polymer materials' [1]. Even when compared to improved phosphite salts like aluminum phosphite, the target compound is claimed to offer 'lower acidity and water absorption' [1]. This property profile is crucial for preventing the hydrolysis of the polymer matrix and ensuring the long-term stability and electrical performance of the final product, especially in humid or demanding environments.

Hydrolytic Stability Material Durability Polymer Degradation

Synergistic Performance with Aluminum Diethyl Hypophosphite in Glass-Reinforced Nylon

The target compound is specifically formulated to synergize with diethyl aluminum hypophosphite (a common primary flame retardant) to form a high-heat and high-shear resistant flame retardant system. A patent application for this synergistic system describes compositions comprising 40-99.9 wt% aluminum diethyl hypophosphite and 0.1-50 wt% poly/monophosphite dihydrogen phosphite [1][2]. This system is designed to overcome the wick effect in glass fiber reinforced engineering plastics like nylon and polyester, providing 'higher flame retardancy, high heat and high shear resistance, low moisture absorption and low acidity' compared to non-synergistic or alternative systems [1][2].

Synergistic Flame Retardancy Glass Fiber Reinforced Plastics Nylon Composites

Optimal Application Scenarios for Poly/Monophosphite Dihydrogen Phosphite in Advanced Material Formulations


Halogen-Free Flame Retardant Systems for Glass Fiber Reinforced Engineering Plastics

This compound is ideally suited for formulating halogen-free flame retardant (HFFR) masterbatches and compounds for glass fiber reinforced nylons (PA6, PA66) and polyesters (PBT, PET). Its high thermal stability and low shear sensitivity prevent decomposition during the high-temperature, high-shear extrusion process required for incorporating glass fibers, while its low acidity mitigates polymer degradation and corrosion of processing equipment [1][2]. The compound works synergistically with aluminum diethyl hypophosphite to overcome the 'wick effect' of glass fibers, achieving UL 94 V-0 ratings at optimized loadings [1][2].

High-Temperature Processing of Flame-Retardant Electrical and Electronic Components

For components like connectors, circuit breakers, and relay housings manufactured from high-performance polyamides or polyesters, the compound's ability to withstand brief temperature excursions significantly exceeding 320°C is crucial [1][2]. Its low water absorption and low acidity ensure long-term dimensional stability and prevent the corrosion of sensitive metal contacts or inserts, which is a common failure mode for components made with inferior phosphite-based flame retardants that leach acidic byproducts [1][2].

Synergistic Component in High-Efficiency, Low-Loading Flame Retardant Formulations

Due to its high phosphorus content and specific synergistic effects, the target compound enables the formulation of flame retardant systems that achieve the desired level of protection at lower overall additive loadings compared to systems relying solely on less efficient phosphite salts [1][2]. This is particularly valuable in applications where preserving the native mechanical properties of the polymer is paramount, such as in thin-wall components or parts subject to high mechanical stress [1][2].

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